molecular formula C8H6F3NO3 B2776681 Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1256836-97-1

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2776681
CAS No.: 1256836-97-1
M. Wt: 221.135
InChI Key: UZZAEFNOODSFLS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group at the 4-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodopyridine, followed by esterification and hydroxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective reagents and solvents is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(trifluoromethyl)pyridine-2-carboxylate.

    Reduction: Formation of 3-hydroxy-4-(trifluoromethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-(chloromethyl)pyridine-2-carboxylate
  • Methyl 3-hydroxy-4-(bromomethyl)pyridine-2-carboxylate
  • Methyl 3-hydroxy-4-(fluoromethyl)pyridine-2-carboxylate

Uniqueness

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-6(13)4(2-3-12-5)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZAEFNOODSFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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